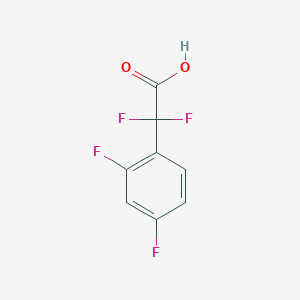

2-(2,4-Difluorophenyl)-2,2-difluoroacetic acid

描述

属性

IUPAC Name |

2-(2,4-difluorophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQSGGPBZVNPRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-2,2-difluoroacetic acid typically involves the use of fluorinated reagents. One common method is the reaction of 2,4-difluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired product . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Nucleophilic Substitution Reactions

The difluoromethyl group and electron-deficient aromatic ring enable nucleophilic attacks:

| Substrate | Nucleophile | Product | Conditions |

|---|---|---|---|

| Acyl Chloride | Amines (e.g., NH₃) | Amides | Room temperature |

| Difluorophenyl Ring | Hydroxide (OH⁻) | Hydroxylated derivatives | High pH, heat |

Example :

The acyl chloride intermediate reacts with ammonia to form 2-(2,4-difluorophenyl)-2,2-difluoroacetamide .

Electrophilic Aromatic Substitution

The difluorophenyl ring undergoes electrophilic substitution at meta/para positions due to fluorine’s electron-withdrawing effects:

| Electrophile | Position Substituted | Major Product |

|---|---|---|

| Nitronium ion (NO₂⁺) | Para to fluorine | Nitro-difluorophenyl derivative |

| Sulfur trioxide (SO₃) | Meta | Sulfonated derivative |

Mechanism : Fluorine directs incoming electrophiles via -I effects, favoring substitution at positions with lower electron density.

Reductive Reactions

The carboxylic acid group can be reduced to alcohols or aldehydes:

| Reducing Agent | Product | Selectivity |

|---|---|---|

| LiAlH₄ | 2-(2,4-Difluorophenyl)-2,2-difluoroethanol | High |

| BH₃·THF | Aldehyde intermediate | Moderate |

Biological Activity and Interactions

The compound’s fluorinated structure enhances binding to enzymatic targets:

-

Enzyme Inhibition : Acts as a competitive inhibitor for acetyl-CoA synthetase due to structural mimicry of acetate.

-

Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging biological activity.

科学研究应用

Chemical Properties and Structure

Chemical Formula : C8H4F4O2

Molecular Weight : 208.11 g/mol

IUPAC Name : 2-(2,4-Difluorophenyl)-2,2-difluoroacetic acid

CAS Number : 915030-48-7

The compound features a difluorinated acetic acid moiety attached to a difluorinated phenyl ring, enhancing its chemical stability and reactivity. The presence of fluorine atoms increases lipophilicity, affecting its biological interactions.

Chemistry

- Building Block for Synthesis : This compound serves as a pivotal building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications and reactions, including oxidation and reduction processes.

- Reagent in Organic Reactions : It is utilized in nucleophilic aromatic substitution reactions due to the presence of fluorine atoms that can be replaced by other functional groups.

Biology

- Biochemical Probes : The compound is investigated for its potential as a biochemical probe due to its unique fluorine substitutions, which enhance its interaction with biological targets.

- Enzyme Inhibition Studies : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

Medicine

- Therapeutic Potential : this compound is explored for its therapeutic properties in drug development. Its ability to modulate enzyme activity suggests potential applications in treating various diseases.

- Anticancer Research : Studies have demonstrated significant antiproliferative effects against cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Anticancer Properties : A study on human colorectal cancer cells (HCT116) showed that the compound inhibited cell growth in a dose-dependent manner at concentrations above 10 µM after 48 hours of treatment.

- Anti-inflammatory Effects : In vitro studies revealed that it reduces the production of pro-inflammatory cytokines in activated macrophages.

- Antimicrobial Activity : Preliminary data suggest antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Colorectal Cancer Study

- Objective : To evaluate the anticancer effects of this compound.

- Methodology : HCT116 cells were treated with varying concentrations of the compound.

- Findings : A significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.

Inflammation Model

- Objective : To assess the anti-inflammatory properties of the compound.

- Methodology : Activated macrophages were treated with the compound to measure cytokine levels.

- Findings : The compound significantly reduced pro-inflammatory cytokine production.

作用机制

The mechanism of action of 2-(2,4-Difluorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the binding affinity and specificity of the compound to its targets, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

相似化合物的比较

Substituent Effects on Properties

- Electronic Effects : Fluorine’s electronegativity increases the acidity of the acetic acid group compared to chloro or bromo analogs. For example, this compound is expected to be a stronger acid (lower pKa) than its dichlorophenyl counterpart due to fluorine’s stronger electron-withdrawing effect .

- Solubility: All analogs exhibit low water solubility but dissolve readily in organic solvents (e.g., ethanol, DMF), aligning with their use in synthetic organic chemistry .

- Thermal Stability : The 2,4-dichloro derivative has a defined melting point (90–93°C), while fluorinated analogs (e.g., 3,5-diF) are described as stable solids, suggesting similar thermal robustness for the target compound .

Research Findings and Data

Structural Insights

- Synthetic Routes : Analogous compounds (e.g., 2,4-dichloro derivative) are synthesized via reactions between substituted styrenes and difluoroacetic anhydride, suggesting a feasible pathway for the target compound using 2,4-difluorostyrene .

生物活性

2-(2,4-Difluorophenyl)-2,2-difluoroacetic acid is a synthetic compound that has garnered attention for its potential biological activities. Understanding the biological effects of this compound is crucial for its application in pharmaceuticals and agrochemicals. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H6F4O2

- Molecular Weight : 224.14 g/mol

- IUPAC Name : this compound

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study focusing on difluorinated compounds demonstrated that they can inhibit cell growth in human cancer cells by inducing apoptosis and disrupting cellular signaling pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.0 | Induces apoptosis via caspase activation |

| Similar Compound A | HeLa (cervical cancer) | 12.5 | Inhibits cell cycle progression |

| Similar Compound B | A549 (lung cancer) | 18.0 | Disrupts mitochondrial function |

Antimicrobial Activity

The antimicrobial properties of fluorinated compounds have been extensively studied. Research has shown that the presence of fluorine atoms enhances the lipophilicity and bioactivity of these compounds against various bacterial strains.

A study evaluating fluoroaryl derivatives found that certain compounds exhibited potent antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 16 µM.

| Fluoroaryl Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

Case Study on Toxicity

A notable case involving a similar compound, 2,4-Dichlorophenoxyacetic acid (a herbicide), highlighted the potential toxicity associated with fluorinated acetic acids. In this case, a young female farmer experienced severe poisoning after ingestion, leading to multiple organ failure. This case underscores the need for careful handling and understanding of the toxicological profiles of such compounds.

The mechanisms through which this compound exhibits its biological activities include:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Disruption : Interference with the normal progression of the cell cycle.

- Antibacterial Action : Alteration of bacterial cell membrane integrity and function.

常见问题

Basic Research Question

- LC-MS/MS : Use reverse-phase C18 columns with mobile phases containing 0.1% formic acid. Monitor for trace impurities like de-fluorinated byproducts (e.g., 2,4-difluorophenylacetic acid) .

- 19F NMR : Identify fluorinated isomers (e.g., 3,5-difluoro byproducts) via chemical shifts: δ −110 to −125 ppm for aromatic fluorines, −140 to −160 ppm for CF₂ groups .

- X-ray Crystallography : Resolve structural ambiguities, particularly for stereoisomers or polymorphs .

Methodological Gap : Fluorinated compounds often exhibit low UV absorption. Derivatize with UV-active tags (e.g., dansyl chloride) for enhanced detection in HPLC .

How can researchers resolve contradictory spectral data in structural elucidation?

Advanced Research Question

Contradictions between NMR, MS, and IR data may arise from dynamic tautomerism or solvent interactions.

- Dynamic NMR (DNMR) : Probe rotational barriers in the CF₂ group by variable-temperature 19F NMR (e.g., −50°C to 50°C) .

- High-Resolution MS : Confirm molecular formula using HRMS-ESI with <2 ppm mass accuracy to distinguish isobaric impurities (e.g., C₈H₄F₄O₂ vs. C₉H₆F₂O₃) .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃COOD) to simplify proton NMR splitting patterns in overlapping regions .

Case Study : Inconsistent 1H NMR coupling constants may indicate conformational flexibility. Use 2D-COSY to assign adjacent protons unambiguously .

What role does fluorination play in enhancing metabolic stability for pharmaceutical applications?

Advanced Research Question

Fluorine’s electronegativity and C-F bond strength reduce oxidative metabolism. To evaluate:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life (t½) with non-fluorinated analogs .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms. Fluorine’s steric effects may reduce binding to heme centers, lowering inhibition risks .

- Crystallographic Studies : Map interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory analogs) to assess fluorine’s impact on binding affinity .

Data Interpretation : Increased metabolic stability (e.g., t½ >4 hrs) correlates with reduced defluorination in mass spectra .

How can researchers design stability-indicating methods for this compound under varying pH and temperature?

Basic Research Question

- Forced Degradation : Expose to 0.1M HCl/NaOH (70°C, 24 hrs) and 30% H₂O₂ (room temp, 6 hrs). Monitor degradation products (e.g., hydroxylated or defluorinated species) via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for fluorinated aromatics) .

- pH-Rate Profiling : Establish degradation kinetics in buffers (pH 1–13). Fluorinated acetic acids show maximum stability at pH 4–6 due to reduced hydrolysis .

Regulatory Consideration : Follow ICH Q1A(R2) guidelines for accelerated stability testing (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。